Elatol
Overview
Description
Elatol is a halogenated sesquiterpene, primarily isolated from the red algae species Laurencia. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This compound’s unique structure, characterized by a spiro[5.5]undecane core, contributes to its potent bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of elatol involves several key steps, including enantioselective decarboxylative allylation and ring-closing metathesis. The synthesis begins with the condensation of isobutyl alcohol and dimedone to form a vinylogous ester. This ester undergoes direct alkylation and subsequent ring-closing metathesis to yield the spirocyclic core of this compound. The final steps involve reductive olefin transposition and diastereoselective reduction to achieve the fully substituted chlorinated olefin .
Industrial Production Methods: Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the red algae Laurencia. advancements in synthetic methodologies may pave the way for scalable production in the future.
Chemical Reactions Analysis
Types of Reactions: Elatol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the this compound structure.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various epoxides, reduced sesquiterpenes, and halogenated derivatives, each exhibiting distinct biological activities.
Scientific Research Applications
Chemistry: Elatol serves as a valuable model compound for studying halogenated sesquiterpenes and their synthetic pathways.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound has shown promising cytotoxic effects against several cancer cell lines, including non-Hodgkin lymphomas and leukemia
Mechanism of Action
Elatol exerts its effects primarily through the inhibition of protein translation. It targets the eukaryotic initiation factor 4A (eIF4A), a key component of the cap-dependent translation initiation complex. By binding to eIF4A, this compound disrupts its helicase activity, leading to the inhibition of protein synthesis. This mechanism induces apoptosis in cancer cells and triggers the integrated stress response .
Comparison with Similar Compounds
Elatol shares similarities with other halogenated sesquiterpenes, such as:
Silvestrol: Both this compound and silvestrol inhibit protein translation, but they target different components of the translation machinery.
This compound’s unique spirocyclic structure and potent bioactivity distinguish it from other similar compounds, making it a valuable subject of study in natural product chemistry and drug development.
Properties
IUPAC Name |
(3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClO/c1-9-5-6-15(8-11(9)17)10(2)7-12(18)13(16)14(15,3)4/h12-13,18H,2,5-8H2,1,3-4H3/t12-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKGRCIKQBHSNA-KCQAQPDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2(CC1)C(=C)CC(C(C2(C)C)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-97-4 | |
Record name | Elatol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55303-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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